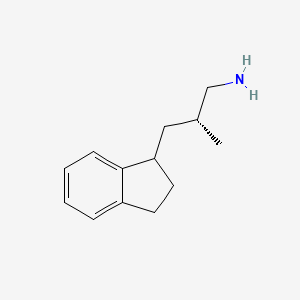

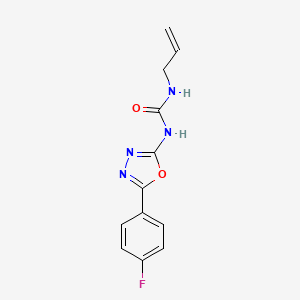

![molecular formula C21H20F3N3OS B2928364 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 887896-30-2](/img/structure/B2928364.png)

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thiourea derivative, which are known for their wide range of biological activities . It also contains a quinoline moiety, which is a heterocyclic compound with various applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiourea moiety, and a trifluoromethylphenyl group. These functional groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

As a thiourea derivative, this compound might participate in typical thiourea reactions. The quinoline moiety might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar thiourea group could enhance solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modifications

1-[2-(5,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, due to its structural complexity, finds applications in various synthesis and chemical modification studies. For instance, the modification of quinoxalin-2-ones through lithiation and subsequent reactions with electrophiles leads to the synthesis of modified 3-substituted 1H-quinoxalin-2-ones, showcasing the chemical versatility of quinoline derivatives in synthesis (Smith et al., 2003). Similarly, the synthesis of thiourea-containing compounds, particularly those involving quinoline thioureas, highlights their potential in generating novel antibacterial agents (Dolan et al., 2016).

Antibacterial and Anti-MRSA Activity

The antibacterial and anti-MRSA (Methicillin-resistant Staphylococcus aureus) properties of thiourea derivatives, including those related to the quinoline family, have been extensively researched. A notable study demonstrates the potent bacteriostatic activity of a quinoline thiourea derivative against a spectrum of Gram-positive and Gram-negative bacteria, with effects comparable to vancomycin against MRSA, suggesting these compounds as a basis for new antibiotic classes (Dolan et al., 2016).

Antimicrobial Activity of Metal Complexes

Research into the antimicrobial properties of metal complexes using quinoline derivatives as ligands has shown promising results. Metal complexes prepared with quinoline-based thiourea ligands exhibit significant antibacterial activity against various bacteria, indicating the potential of quinoline derivatives in the development of antimicrobial agents (Abuthahir et al., 2014).

Fluorescent Probes for Metal Ion Detection

Quinoline-thiourea conjugates have been explored as fluorescent probes for detecting metal ions, such as mercury, in environmental samples. The fluorescence enhancement observed upon mercury binding highlights the application of quinoline derivatives in environmental monitoring and analysis (Feng et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with ethylenediamine to form 1-(2-aminoethyl)-5,8-dimethyl-2-oxo-1H-quinoline-3-carboxamide. This intermediate is then reacted with thiophosgene to form 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea. Finally, this compound is reacted with 3-(trifluoromethyl)aniline to form the target compound, 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "Ethylenediamine", "Thiophosgene", "3-(Trifluoromethyl)aniline" ], "Reaction": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as EDCI or DCC to form 1-(2-aminoethyl)-5,8-dimethyl-2-oxo-1H-quinoline-3-carboxamide.", "1-(2-aminoethyl)-5,8-dimethyl-2-oxo-1H-quinoline-3-carboxamide is then reacted with thiophosgene in the presence of a base such as triethylamine to form 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea.", "Finally, 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to form the target compound, 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea." ] } | |

CAS-Nummer |

887896-30-2 |

Molekularformel |

C21H20F3N3OS |

Molekulargewicht |

419.47 |

IUPAC-Name |

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |

InChI |

InChI=1S/C21H20F3N3OS/c1-12-6-7-13(2)18-17(12)10-14(19(28)27-18)8-9-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-7,10-11H,8-9H2,1-2H3,(H,27,28)(H2,25,26,29) |

InChI-Schlüssel |

QAKQEZQCNKANDM-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

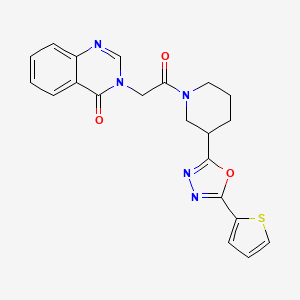

![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)

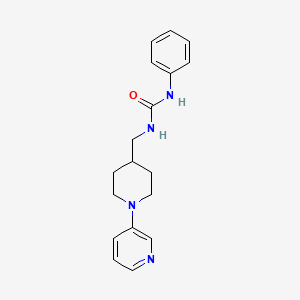

![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)

![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)

![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)

![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)

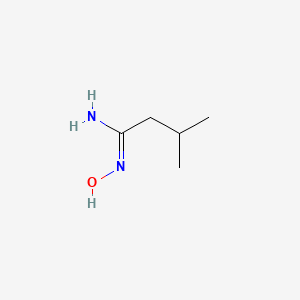

![N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2928300.png)